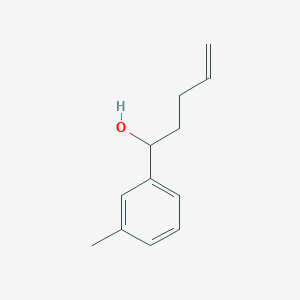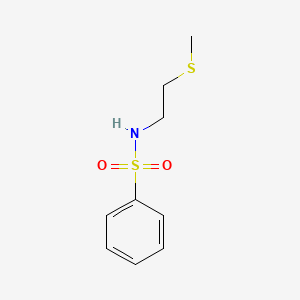![molecular formula C46H34I4O6 B13648060 (1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] typically involves multiple steps. One common method starts with the reaction of 1,1’-binaphthalene-2,2’-diol with ethylene glycol in the presence of a suitable catalyst to form the bis(ether) intermediate. This intermediate is then iodinated using iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize impurities in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert the compound into a different oxidation state.
Substitution: Halogen atoms, such as iodine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce deiodinated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used as a probe to study the interactions between proteins and small molecules. Its iodine atoms make it suitable for use in X-ray crystallography, where it can help determine the structure of protein-ligand complexes .
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. For example, compounds with similar structures have been investigated for their anticancer and antimicrobial properties .
Industry
In industry, (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable, high-performance materials .
Wirkmechanismus
The mechanism of action of (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethane, 1,2-diphenoxy-: Similar in structure but lacks iodine atoms, making it less suitable for certain applications[][5].
Ethylene glycol diphenyl ether: Another similar compound with different functional groups, leading to different chemical properties[][5].
Uniqueness
The presence of iodine atoms in (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] makes it unique compared to these similar compounds. This feature enhances its utility in applications requiring heavy atoms, such as X-ray crystallography and certain types of catalysis[5][5].
Eigenschaften
Molekularformel |
C46H34I4O6 |
|---|---|
Molekulargewicht |
1190.4 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[1-(2-hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-yl]oxyethoxy]ethoxy]ethoxy]-3-iodonaphthalen-1-yl]-3-iodonaphthalen-2-ol |
InChI |
InChI=1S/C46H34I4O6/c47-35-23-27-9-1-5-13-31(27)39(43(35)51)41-33-15-7-3-11-29(33)25-37(49)45(41)55-21-19-53-17-18-54-20-22-56-46-38(50)26-30-12-4-8-16-34(30)42(46)40-32-14-6-2-10-28(32)24-36(48)44(40)52/h1-16,23-26,51-52H,17-22H2 |
InChI-Schlüssel |
CDAQRDMHDZLSLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)I)OCCOCCOCCOC5=C(C6=CC=CC=C6C=C5I)C7=C(C(=CC8=CC=CC=C87)I)O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


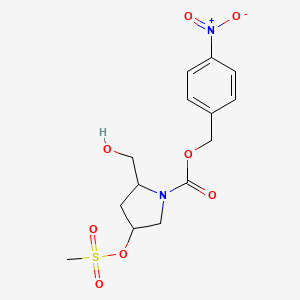

![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)
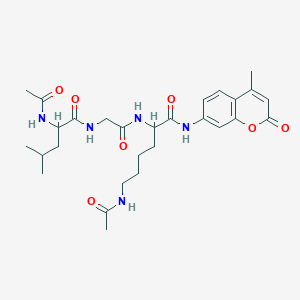
![1-[5-(Trifluoromethyl)furan-2-yl]ethanone](/img/structure/B13648014.png)
![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)

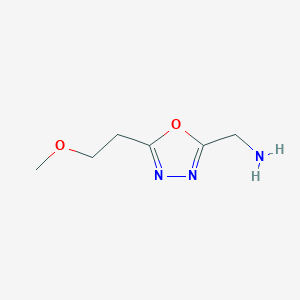
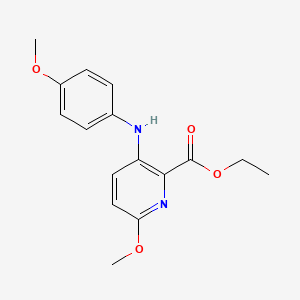
![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
